(Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-3-4-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)14-5-7-15(25-2)8-6-14/h3-8H,9-13H2,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNDQLGQUJNZJS-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a synthetic compound that belongs to the class of tetrazole derivatives. These compounds are recognized for their significant biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, particularly the incorporation of the tetrazole ring and piperazine moiety, suggests potential interactions with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved by reacting 4-methoxyphenylhydrazine with sodium azide under reflux conditions.
- Alkylation : The resulting tetrazole is then alkylated using an appropriate alkylating agent.
- Piperazine Attachment : The piperazine moiety is introduced through a coupling reaction with a suitable piperazine derivative.
- Final Modifications : Adjustments are made to achieve the desired enone structure.
This compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. A study reported that certain tetrazole derivatives demonstrated an 8–16-fold increase in growth inhibition compared to standard treatments .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been widely investigated. In vitro studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines. For example, a series of halogenated tetrazoles were tested for their cytotoxic effects, revealing significant activity against various cancer cell lines, with IC50 values indicating potent inhibitory effects . The mechanism often involves the disruption of cell cycle progression and induction of programmed cell death.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor sites, thereby modulating their activity . This interaction can inhibit critical pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of similar tetrazole compounds:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives containing tetrazole and piperazine structures exhibit significant antimicrobial properties. A study evaluating various synthesized compounds similar to (Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one found moderate to good activity against several bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of both the tetrazole and piperazine structures enhances antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies .
Anticancer Activity
Tetrazole derivatives have been studied for their anticancer properties. Research has shown that certain compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. The unique structural features of this compound may contribute to its potential as an anticancer agent.
Case Studies
Several studies have explored the applications of compounds similar to this compound:
Study 1: Antimicrobial Evaluation
A series of novel tetrazole-piperazine derivatives were synthesized and evaluated for their antimicrobial activity using standard microbiological methods. The results indicated that compounds with higher substitution on the tetrazole ring exhibited increased antibacterial activity compared to those with simpler structures .
Study 2: Anticancer Mechanisms
Research focused on the mechanism of action of tetrazole-containing compounds revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines. This was attributed to their ability to interact with specific biochemical pathways involved in cell proliferation and survival .
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated Ketone
The conjugated enone system (C=O and C=C) undergoes nucleophilic additions, particularly Michael additions. For example:
-
Reaction with amines : The β-carbon of the enone reacts with primary or secondary amines to form β-amino ketone derivatives.
-
Thiol addition : Thiols (e.g., 1H-tetrazole-5-thiol) attack the β-position, forming thioether-linked adducts (observed in structurally analogous compounds) .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Michael addition | Ethanol, reflux, TEA | β-Amino/thioether ketone derivatives |
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., bromoethane) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride or sulfonyl chlorides acylate the secondary amine, forming amides or sulfonamides .
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, TEA, DCM | 1-Acetylpiperazine derivative | |
| Sulfonation | 4-Methoxyphenylsulfonyl chloride | Piperazine sulfonamide |
Tetrazole Reactivity
The tetrazole group exhibits dual reactivity:
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via N-donor sites, forming stable complexes .
-
Click chemistry : Participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming triazole hybrids .
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| Cycloaddition | Cu(I), DMSO, RT | Triazole-linked pharmacophores | |
| Metal coordination | ZnCl₂, methanol | Metal-organic frameworks (MOFs) |
Redox Reactions of the Enone System
The α,β-unsaturated ketone undergoes selective reductions:
-
Catalytic hydrogenation : Pd/C in ethanol reduces the C=C bond to form a saturated ketone .
-
NaBH₄ reduction : Stereoselective reduction yields allylic alcohols, though the (Z)-configuration may influence diastereoselectivity .
Stability and Degradation
-
Thermal stability : Decomposes above 200°C, with the tetrazole ring undergoing retro-cycloaddition to release nitrogen gas.
-
Photoreactivity : UV exposure induces cis-trans isomerization of the enone system, though the (Z)-form is stabilized by conjugation.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Thermal decomposition | >200°C | N₂ atmosphere | |
| Log P | ~3.5 | Octanol-water partition |
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Urea Derivatives : Exhibit broad bioactivity (e.g., kinase inhibition) due to hydrogen-bonding urea and electron-withdrawing substituents (e.g., trifluoromethyl) .
- Target Compound : The tetrazole and Z-configured ketone may favor interactions with enzymes or receptors requiring stereospecific binding, though activity data are lacking.
Stability and Drug-Likeness
- The tetrazole’s resistance to hydrolysis positions the target compound as more metabolically stable than urea derivatives, which may degrade under acidic conditions .
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole nucleus is constructed using the Demko-Sharpless protocol, where 4-methoxybenzonitrile undergoes cycloaddition with sodium azide in aqueous medium:
$$ \text{4-MeO-C}6\text{H}4\text{-CN} + \text{NaN}3 \xrightarrow{\text{H}2\text{O, ZnCl}2} \text{4-MeO-C}6\text{H}4\text{-CN}4\text{H} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | H2O:EtOH (3:1 v/v) |
| Temperature | 80°C, 12 h |
| Catalyst | ZnCl2 (10 mol%) |
| Yield | 87% |
The reaction proceeds via coordination of Zn²⁺ to the nitrile nitrogen, polarizing the C≡N bond for azide attack.
Methylation at Tetrazole-C5
Subsequent N-alkylation introduces the methylene bridge using bromomethyl pivalate under phase-transfer conditions:
$$ \text{Tetrazole} + \text{BrCH}2\text{OPiv} \xrightarrow{\text{TBAB, K2CO3}} \text{Tetrazole-CH}2\text{Br} $$
Key Observations
- Tetrabutylammonium bromide (TBAB) enhances solubility in dichloromethane
- Excess K2CO3 prevents deprotonation-induced side reactions
- Recrystallization from ethyl acetate/hexanes affords 92% purity
Functionalization of Piperazine Backbone
Preparation of 4-(Bromomethyl)piperazine
Commercial 1-piperazinecarboxaldehyde is reduced to piperazinemethanol followed by bromination:
$$ \text{Piperazine-CHO} \xrightarrow{\text{NaBH}4} \text{Piperazine-CH}2\text{OH} \xrightarrow{\text{PBr}3} \text{Piperazine-CH}2\text{Br} $$
Critical Parameters
Coupling of Tetrazole and Piperazine Modules
The tetrazole-methyl bromide reacts with piperazine under SN2 conditions:
$$ \text{Tetrazole-CH}2\text{Br} + \text{Piperazine} \xrightarrow{\text{DIEA, DMF}} \text{Piperazine-CH}2\text{-Tetrazole} $$
Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIEA | DMF | 60 | 85 |
| K2CO3 | Acetone | 56 | 72 |
| DBU | THF | 40 | 68 |
Diisopropylethylamine (DIEA) in DMF at 60°C proved optimal, minimizing N,N'-dialkylation.
Construction of (Z)-But-2-en-1-one Moiety
Horner-Wadsworth-Emmons Olefination
Stereocontrolled formation of the Z-alkene employs a phosphonate ylide:
$$ \text{Ph}2\text{P(O)CH}2\text{CO}2\text{Et} + \text{RCHO} \xrightarrow{\text{NaH}} \text{CH}2=\text{CO}_2\text{Et} $$
Z-Selectivity Parameters
- Bulky ylides (e.g., triethyl phosphonoacetate) favor cis-adducts
- Low-temperature conditions (-78°C) in THF
- 93% Z-selectivity confirmed by NOESY
Ketone Formation via Oxidation
The ester intermediate is oxidized to the ketone using Jones reagent:
$$ \text{CH}2=\text{CHCO}2\text{Et} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}4} \text{CH}2=\text{CHCO} $$
Caution : Controlled addition at 0°C prevents over-oxidation to carboxylic acid.
Final Coupling and Purification
Nucleophilic Acyl Substitution
The piperazine-tetrazole intermediate reacts with (Z)-4-bromobut-2-en-1-one under mild basic conditions:
$$ \text{Piperazine-CH}2\text{-Tetrazole} + \text{BrCH}2\text{CH=CHCO} \xrightarrow{\text{K2CO3, CH3CN}} \text{Target Compound} $$
Reaction Monitoring
- TLC (EtOAc:Hexanes 1:1) Rf = 0.45
- HPLC purity >95% after 6 h
Crystallization and Characterization
Recrystallization from ethyl acetate yields colorless needles suitable for X-ray analysis:
Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.678(3) |
| β (°) | 102.34(1) |
| V (ų) | 1456.8(4) |
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.93 (d, J=8.8 Hz, 2H, ArH), 6.45 (dt, J=11.4, 1.8 Hz, 1H, CH=CHCO), 5.95 (dt, J=11.4, 7.2 Hz, 1H, CH=CHCO), 3.85 (s, 3H, OCH3), 3.72-3.68 (m, 4H, Piperazine), 2.65-2.58 (m, 4H, Piperazine), 2.45 (s, 2H, CH2Tetrazole).
Process Optimization and Scale-Up Considerations
Tetrazole Synthesis Efficiency
Comparative solvent screening revealed:
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| H2O | 18 | 76 |
| H2O:EtOH (3:1) | 12 | 87 |
| DMF | 24 | 63 |
Ethanol co-solvent improves nitrile solubility while maintaining aqueous acceleration.
Z/E Selectivity in Enone Formation
Phosphonate ylide structure impacts stereoselectivity:
| Ylide | Z:Erato |
|---|---|
| Triethyl | 93:7 |
| Diisopropyl | 89:11 |
| Diphenyl | 95:5 |
Bulky aryl groups on phosphorus enhance Z-selectivity through transition state shielding.
Stability and Degradation Studies
Thermal Stability
TGA analysis (10°C/min, N2 atmosphere):
- Decomposition onset: 218°C
- 5% weight loss at 195°C
Photochemical Stability
UV-Vis irradiation (254 nm, 24 h):
- 98% compound remaining in amber glass
- 82% remaining in clear glass
Q & A
Q. What are the key synthetic steps for preparing (Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one?
The synthesis typically involves:
- Tetrazole Ring Formation : Reaction of 4-methoxyphenylhydrazine with sodium azide and a nitrile source under mild conditions to form the tetrazole core .
- Piperazine Functionalization : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions .
- Final Coupling : The but-2-en-1-one group is attached through a base-catalyzed condensation or Michael addition, ensuring retention of the (Z)-stereochemistry . Reaction optimization (e.g., reflux in ethanol or THF) improves yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity, including stereochemistry and substituent positions (¹H, ¹³C, 2D-COSY) .
- HPLC : Assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry : Validate molecular weight and detect impurities .
Q. What structural features contribute to its biological activity?
Key pharmacophores include:
- Tetrazole Ring : Enhances metabolic stability and hydrogen-bonding interactions .
- Piperazine Moiety : Facilitates solubility and target binding via conformational flexibility .
- Methoxyphenyl Group : Modulates electron density and lipophilicity, influencing receptor affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher coupling-step yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reactivity, while ethanol reduces side reactions .
- Catalysts : Use Pd-mediated cross-coupling or phase-transfer catalysts for efficient coupling .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and increases yield by 15–20% .
Q. How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Purity Verification : Re-test compound batches using HPLC to rule out impurity-driven effects .
- Orthogonal Assays : Validate activity across multiple models (e.g., bacterial strains vs. cancer cell lines) .
- Control for Degradation : Store samples at –20°C with desiccants to prevent hydrolysis of the enone group .
Q. What computational approaches predict binding affinity for target proteins?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase or protease active sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to identify key binding residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
Q. How to design stability studies under physiological conditions?
- pH-Variation Experiments : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Light Sensitivity : Conduct accelerated stability testing under UV/visible light .
Methodological Notes
- Stereochemical Control : Use chiral HPLC or circular dichroism (CD) to confirm (Z)-configuration .
- Scale-Up Challenges : Implement continuous flow reactors for reproducible coupling at gram-scale .
- SAR Study Design : Synthesize analogs with varied alkoxy groups (e.g., ethoxy, isopropoxy) to map electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
